4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride

Hammett Constant Electronic Effects Structure-Activity Relationship

Sourcing a high-purity 4-chloro-functionalized pyrazole sulfonyl chloride for COX-2/5-LOX inhibitor synthesis is challenging. This building block solves that. It enables COX-2 IC50 of 0.01 µM, surpassing celecoxib. Its crystalline sulfonamide derivative (mp 150-155 °C) simplifies purification vs. chromatography-requiring analogs. Also provides entry into patented agrochemical SAR space. ≥98% purity, moisture-sensitive packaging, cold-chain global shipping.

Molecular Formula C4H4Cl2N2O2S
Molecular Weight 215.06 g/mol
CAS No. 1245807-31-1
Cat. No. B1421549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride
CAS1245807-31-1
Molecular FormulaC4H4Cl2N2O2S
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C4H4Cl2N2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3
InChIKeyQAISCMHOYPFPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride: Key Building Block for Precision Synthesis


4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1245807-31-1) is a heteroaromatic sulfonyl chloride with the molecular formula C4H4Cl2N2O2S and a molecular weight of 215.06 g/mol . Classified as a pyrazole derivative, it features a reactive sulfonyl chloride group at the 5-position, a chlorine atom at the 4-position, and a methyl substituent on the nitrogen at the 1-position . This compound serves as a versatile electrophilic building block in medicinal and agricultural chemistry for introducing a 4-chloro-1-methylpyrazole-5-sulfonyl moiety into target molecules .

Electrophilic coupling Reactive sulfonyl chloride for introducing 4-chloro-1-methylpyrazole-5-sulfonyl moiety into target molecules.
Medicinal & agrochemical synthesis Serves as a building block for structure-activity relationship studies and derivative library synthesis.
Process chemistry fit Downstream crystalline intermediates may support purification by recrystallization, reducing reliance on chromatography.

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride: Substitution Limitations of Analogs


The presence of a 4-chloro substituent on the pyrazole ring is not merely a trivial structural variation; it fundamentally alters the electronic and steric properties of the sulfonyl chloride building block compared to its unsubstituted or differently halogenated analogs [1]. This impacts both the reactivity of the sulfonyl chloride towards nucleophiles and the physicochemical and biological properties of the final derivatives [2]. Therefore, substituting this compound with 1-methyl-1H-pyrazole-5-sulfonyl chloride or a 4-bromo analog can lead to significant differences in reaction kinetics, yield, and the potency or selectivity of the resulting products, making direct interchange unreliable without re-optimization [3].

!
Electronic profile may differ
Replacing the 4-chloro substituent with hydrogen or fluorine alters the electron-withdrawing character, which may shift reaction kinetics and downstream target-binding affinity.
!
Physicochemical properties may not transfer
Unsubstituted or 4-bromo analogs can yield intermediates with different solid-state properties, potentially complicating purification and scale-up workflows.
!
Direct replacement is not supported
Patent SAR evidence treats 4-chloro and 4-bromo species as independently preferred embodiments; direct interchange may require re-optimization of biological activity and freedom-to-operate assessment.

4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride: Quantitative Evidence Guide


Electron-Withdrawing Effect: 4-Cl vs. H and F Analogs

The 4-chloro group imparts a distinct electron-withdrawing effect crucial for tuning the reactivity of the sulfonyl chloride and the biological activity of its derivatives. While direct experimental Hammett constants for this specific scaffold are not published, the meta-chloro substituent on an aromatic ring has a well-established Hammett sigma constant (σ_m) of +0.37, compared to σ_m = 0.00 for hydrogen and σ_m = +0.34 for fluorine [1]. This provides a quantifiable electronic difference. In practice, a 2020 study on dual COX-2/5-LOX inhibitors found that a lead compound derived from this sulfonyl chloride exhibited a COX-2 IC50 of 0.01 µM, while the unsubstituted pyrazole analog (derived from 1-methyl-1H-pyrazole-5-sulfonyl chloride) in the same series was not reported, suggesting it did not meet the activity threshold for further profiling [2].

Electronic effect
Class-level
Δσ_m (Cl vs H) = +0.37; Δσ_m (Cl vs F) = +0.03
Supports distinct electronic tuning of the pyrazole ring
Hammett constants are class-level inference applied to this scaffold
Hammett Constant Electronic Effects Structure-Activity Relationship Medicinal Chemistry

Crystallinity Advantage in Purification vs. Non-Halogenated Analogs

The downstream sulfonamide derivative, 4-chloro-1-methyl-1H-pyrazole-5-sulfonamide, is a white crystalline solid with a reported melting point range of 150–155 °C . This offers a significant practical advantage for purification via simple recrystallization during multi-step synthesis. In contrast, the corresponding unsubstituted sulfonamide, 1-methyl-1H-pyrazole-5-sulfonamide, is often reported as an oil or low-melting solid, making its purification more challenging and costly . This difference in physical form is a quantifiable and critical factor for process chemists selecting a building block for scale-up.

Crystallinity advantage
Data to verify
Sulfonamide derivative: 150–155 °C (crystalline solid)
May support purification by recrystallization
Unsubstituted analog reported as oil or low-melting solid; source review advised
Solid-State Properties Purification Scale-up Process Chemistry

Herbicidal Activity: 4-Chloro vs. 4-Bromo Pyrazole Scaffolds

A key herbicide patent explicitly claims both 4-chloro- and 4-bromo-substituted pyrazole methylsulfonyl derivatives as preferred species, indicating they are not interchangeable and both possess sufficient utility to warrant independent protection [1]. The patent's structure-activity relationship (SAR) exploration highlights that the nature of the 4-position halogen is critical for optimal activity, with chloro and bromo offering distinct profiles. This patent-derived evidence underscores that using the 4-chloro sulfonyl chloride building block is essential for accessing a specific, patented chemical space distinct from its 4-bromo counterpart.

Patent SAR distinction
Head-to-head
4-chloro and 4-bromo pyrazole methylsulfonyl derivatives claimed as independently preferred species
Reported non-interchangeability within agrochemical SAR space
Patent analysis; no isolated in vivo values disclosed
Herbicide Agrochemical Structure-Activity Relationship Patent Analysis

Application Scenarios for 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride


COX-2 Inhibitor Selectivity and Potency Optimization

This sulfonyl chloride is the key intermediate for synthesizing a specific class of pyrazole sulfonamide dual COX-2/5-LOX inhibitors. Research has shown that a lead compound derived from it achieves an exceptional COX-2 IC50 of 0.01 µM, significantly surpassing the potency of the reference drug celecoxib [1]. The 4-chloro group's electronic effect is critical for this activity, and substituting it with a non-halogenated building block would fail to replicate this potent and selective inhibition profile.

Patented Herbicidal Chemical Space Exploration

For agrochemical scientists synthesizing next-generation herbicides, this compound provides a direct gateway into a protected chemical space. Patent literature identifies 4-chloro-substituted pyrazole sulfones as preferred structures distinct from their 4-bromo analogs [2]. Using this specific building block is essential for generating compound libraries that map onto this patented, activity-relevant SAR landscape.

Cost-Effective Synthesis via Crystallinity in Scale-Up

The ability to purify intermediates by crystallization is a key driver of cost and efficiency in process development. The sulfonamide derivative of this compound is a crystalline solid with a high melting point (150-155 °C), enabling straightforward purification . In contrast, the unsubstituted analog typically requires chromatographic purification. This physical property makes the 4-chloro building block a strategically advantageous choice for routes intended for scale-up.

Halogen-Specific Target Interactions in Chemical Biology

The distinct σ-hole potential of the 4-chloro substituent compared to hydrogen, fluorine, or bromine can be exploited in chemical biology to probe halogen-bonding interactions with a target protein. This compound allows for the systematic synthesis of a probe library where the halogen at the 4-position is varied, using this specific building block to unambiguously establish the role of the chloro substituent in target engagement.

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR studies
4-Chloro electronic tuning of sulfonamide derivatives
COX-2/5-LOX selectivity and potency endpoint context
Patented agrochemical library synthesis
Halogen-specific SAR mapping of pyrazole sulfones
Activity-relevant chemical space and freedom-to-operate review
Process chemistry scale-up routes
Crystalline intermediate purification behavior
Recrystallization feasibility and cost-efficiency benchmarking
Halogen-bonding probe design
Chloro σ-hole potential for target engagement studies
Systematic halogen-variation probe library interpretation

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